2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide
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Description
2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H19BrN4O and its molecular weight is 399.292. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Research on compounds structurally related to "2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide" often involves complex synthesis techniques and chemical reactions. For example, the study by Albert (1979) details the conversion of 2-aminopyrazine-3-carboxamide derivatives into various pteridin-4-one derivatives, showcasing the versatility of pyrazine derivatives in synthesizing complex molecules (Albert, 1979).
Crystal Structure and Spectroscopic Characterization
Anuradha et al. (2014) focused on the synthesis, spectroscopic characterization, and crystal structure analysis of a bromo-indazole derivative, illustrating the importance of structural analysis in understanding the properties and potential applications of such compounds (Anuradha et al., 2014).
Anticancer and Anti-inflammatory Properties
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, demonstrating the potential medicinal applications of pyrazole and pyridine derivatives (Rahmouni et al., 2016).
Intermolecular Interactions and DFT Calculations
Saeed et al. (2020) reported on the synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, offering insights into the molecular interactions that could influence the behavior and reactivity of similar compounds (Saeed et al., 2020).
Properties
IUPAC Name |
2-bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-11-5-6-12(2)17(9-11)24-14(4)16(10-21-24)23-19(25)15-8-7-13(3)22-18(15)20/h5-10H,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJOISBKHYOECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C=N2)NC(=O)C3=C(N=C(C=C3)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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